molecular formula C8H8BrN3 B1343711 3-Bromo-6-methyl-1H-indazol-5-amine CAS No. 1000343-43-0

3-Bromo-6-methyl-1H-indazol-5-amine

Cat. No. B1343711
M. Wt: 226.07 g/mol
InChI Key: QANHUNMOMXHWPX-UHFFFAOYSA-N
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Description

“3-Bromo-6-methyl-1H-indazol-5-amine” is a heterocyclic compound that belongs to the indazole family . It is an organic compound with the CAS Number: 1000343-43-0 . The compound is typically synthesized through a reaction between 5-amino-1H-indazole and 3-bromo-6-methylbenzonitrile.


Synthesis Analysis

The synthesis of indazoles, including “3-Bromo-6-methyl-1H-indazol-5-amine”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis route involves the reaction of phenyl 6-bromo-1H-indazol-3-ylcarbamate with lithium aluminum hydride in 1,4-dioxane.


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-methyl-1H-indazol-5-amine” is represented by the formula C8H8BrN3 . The compound has a molecular weight of 226.07 .


Chemical Reactions Analysis

Indazoles, including “3-Bromo-6-methyl-1H-indazol-5-amine”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“3-Bromo-6-methyl-1H-indazol-5-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of 3-Aryl-1H-Indazol-5-amine Derivatives

    • Wang et al. (2015) reported the synthesis of various 3-aryl-1H-indazol-5-amine derivatives using 3-bromo-indazol-5-amine. This process involves a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions.
  • Reactivity in the Cyclization of 3‐(4‐Amino‐1‐benzyl‐2‐ethyl‐1H‐imidazol‐5‐ylsulphanyl)‐propionic Acid Methyl Ester

    • Al-Soud and Al-Masoudi (2005) explored the nucleophilic substitution of the 5‐bromo group in related compounds, leading to the production of 5‐alkyl‐mercapto derivatives and 5‐acetamido derivatives, offering insights into the chemistry of related bromo derivatives (Al-Soud & Al-Masoudi, 2005).
  • Synthesis of N-Heterocycles via Palladium-Catalyzed Amination

    • Lee and Cho (2012) discussed the palladium-catalyzed intramolecular amination of in situ formed arylhydrazones, leading to the synthesis of indoles and indazoles, showcasing a method for constructing N-heterocycles including indazoles (Lee & Cho, 2012).
  • Study of Secondary Amines Reaction with 2-Bromo-1-Indanones

    • Allisson, Büchi, and Michaelis (1966) investigated the reaction of secondary amines with 2-bromo-1-indanones, providing a deeper understanding of the reactivity of bromo-indanones, which is relevant for the chemistry of similar bromo compounds (Allisson, Büchi, & Michaelis, 1966).
  • Regioselective Protection and Amine Coupling in Indazoles

    • Slade et al. (2009) conducted a study on the regioselective protection of indazoles and subsequent coupling reactions with amines, relevant to understanding the chemical behavior of bromoindazoles in synthesis (Slade et al., 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3-bromo-6-methyl-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHUNMOMXHWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646659
Record name 3-Bromo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methyl-1H-indazol-5-amine

CAS RN

1000343-43-0
Record name 3-Bromo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE
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